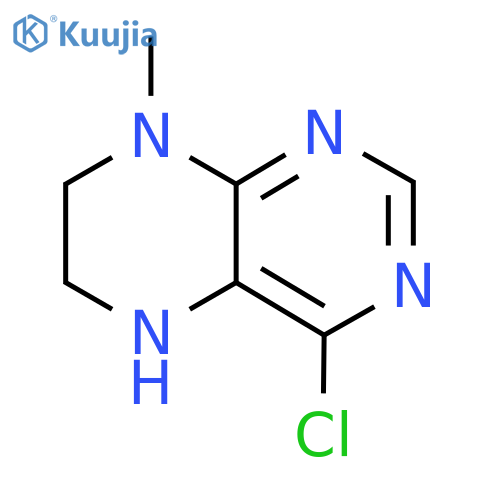Cas no 1710472-48-2 (4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine)

1710472-48-2 structure
商品名:4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
CAS番号:1710472-48-2
MF:C7H9ClN4
メガワット:184.62615942955
CID:4612345
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine
- 4-chloro-8-methyl-6,7-dihydro-5H-pteridine
- 4-CHLORO-8-METHYL-5,6,7,8-TETRAHYDRO-PTERIDINE
-
- インチ: 1S/C7H9ClN4/c1-12-3-2-9-5-6(8)10-4-11-7(5)12/h4,9H,2-3H2,1H3
- InChIKey: AESPQAJLORDANT-UHFFFAOYSA-N
- ほほえんだ: ClC1=C2C(=NC=N1)N(C)CCN2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 166
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 41
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6474391-10.0g |
4-chloro-8-methyl-5,6,7,8-tetrahydropteridine |
1710472-48-2 | 95.0% | 10.0g |
$4852.0 | 2025-03-15 | |
| 1PlusChem | 1P01DWA5-100mg |
4-CHLORO-8-METHYL-5,6,7,8-TETRAHYDRO-PTERIDINE |
1710472-48-2 | 95% | 100mg |
$547.00 | 2024-06-19 | |
| Aaron | AR01DWIH-50mg |
4-CHLORO-8-METHYL-5,6,7,8-TETRAHYDRO-PTERIDINE |
1710472-48-2 | 95% | 50mg |
$386.00 | 2025-02-09 | |
| Aaron | AR01DWIH-2.5g |
4-CHLORO-8-METHYL-5,6,7,8-TETRAHYDRO-PTERIDINE |
1710472-48-2 | 95% | 2.5g |
$3066.00 | 2025-02-09 | |
| 1PlusChem | 1P01DWA5-50mg |
4-CHLORO-8-METHYL-5,6,7,8-TETRAHYDRO-PTERIDINE |
1710472-48-2 | 95% | 50mg |
$375.00 | 2024-06-19 | |
| Aaron | AR01DWIH-250mg |
4-CHLORO-8-METHYL-5,6,7,8-TETRAHYDRO-PTERIDINE |
1710472-48-2 | 95% | 250mg |
$794.00 | 2025-02-09 | |
| Aaron | AR01DWIH-100mg |
4-CHLORO-8-METHYL-5,6,7,8-TETRAHYDRO-PTERIDINE |
1710472-48-2 | 95% | 100mg |
$564.00 | 2025-02-09 | |
| Chemenu | CM467339-1g |
4-CHLORO-8-METHYL-5,6,7,8-TETRAHYDRO-PTERIDINE |
1710472-48-2 | 95%+ | 1g |
$605 | 2023-02-02 | |
| Enamine | EN300-6474391-0.1g |
4-chloro-8-methyl-5,6,7,8-tetrahydropteridine |
1710472-48-2 | 95.0% | 0.1g |
$392.0 | 2025-03-15 | |
| Enamine | EN300-6474391-0.05g |
4-chloro-8-methyl-5,6,7,8-tetrahydropteridine |
1710472-48-2 | 95.0% | 0.05g |
$262.0 | 2025-03-15 |
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
1710472-48-2 (4-Chloro-8-methyl-5,6,7,8-tetrahydropteridine) 関連製品
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
